molecular formula C7H7N3O B15047453 5-amino-1H-indazol-6-ol

5-amino-1H-indazol-6-ol

Cat. No.: B15047453
M. Wt: 149.15 g/mol
InChI Key: XMODBAPEURJFQH-UHFFFAOYSA-N
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Description

5-amino-1H-indazol-6-ol is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1H-indazol-6-ol can be achieved through various methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions. Another method includes the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic schemes to ensure high yields and minimal byproducts. Metal-catalyzed synthesis is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-amino-1H-indazol-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted indazole derivatives .

Scientific Research Applications

5-amino-1H-indazol-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1H-indazol-6-ol involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved may include inhibition of kinases or other enzymes critical for cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development .

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

5-amino-1H-indazol-6-ol

InChI

InChI=1S/C7H7N3O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,8H2,(H,9,10)

InChI Key

XMODBAPEURJFQH-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1N)O

Origin of Product

United States

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